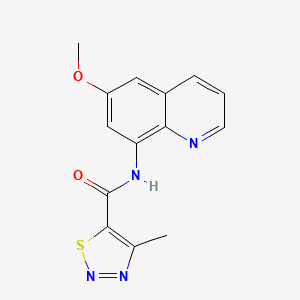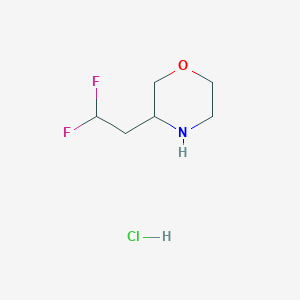
N-(6-methoxyquinolin-8-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-methoxyquinolin-8-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (MQT) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.
科学的研究の応用
Antibacterial Activity
N-(6-methoxyquinolin-8-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide and its derivatives have been explored for their antibacterial properties. A study by Qu et al. (2018) designed and synthesized compounds containing the 1,3,4-thiadiazole moiety and evaluated their antibacterial efficacy against various bacteria. The results indicated moderate to good antibacterial activity, comparable to the reference drug Chloromycin (Qu et al., 2018).
Antiproliferative and Antimicrobial Properties
Another aspect of research focuses on the antiproliferative and antimicrobial properties of similar compounds. Gür et al. (2020) explored Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, demonstrating significant antimicrobial activity and DNA protective ability against oxidative damage. These compounds also exhibited cytotoxicity on cancer cell lines, suggesting potential applications in cancer therapy (Gür et al., 2020).
Anticonvulsant Agents
Research by Archana et al. (2002) delved into synthesizing compounds with a 1,3,4-thiadiazole structure for anticonvulsant applications. They found one compound in particular to be most effective, highlighting the therapeutic potential of these compounds in treating convulsions (Archana., Srivastava, & Kumar, 2002).
Antimicrobial Study of Fluoroquinolone-based 4-Thiazolidinones
Patel and Patel (2010) synthesized compounds from a fluoroquinolone base with 1,3-thiazolidin-4-one, establishing their potential as antifungal and antibacterial agents. This research demonstrates the versatility of the thiadiazole-quinoline structure in addressing various microbial infections (Patel & Patel, 2010).
Analgesic and Anti-Inflammatory Agents
Abu‐Hashem et al. (2020) developed novel heterocyclic compounds derived from visnaginone and khellinone, exhibiting significant COX-2 inhibition and analgesic and anti-inflammatory activities. This research suggests potential applications of thiadiazole-quinoline derivatives in treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Adenosine Receptor Antagonists
Muijlwijk-Koezen et al. (2001) explored thiazole and thiadiazole analogues as adenosine receptor antagonists. Their findings showed that these compounds can act as potent and selective antagonists, revealing potential applications in neurological disorders and diseases related to adenosine receptor activity (Muijlwijk-Koezen et al., 2001).
作用機序
Target of Action
Compounds with similar structures, such as primaquine, have been known to target the dna of malaria parasites .
Mode of Action
It is believed to interact with its targets, possibly causing changes at the molecular level that inhibit the function or replication of the target organism .
Biochemical Pathways
Related compounds have been shown to interfere with the life cycle of malaria parasites, disrupting their ability to reproduce and spread .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability .
Result of Action
It is likely that the compound’s interaction with its targets leads to a disruption in the normal function or replication of the target organism .
特性
IUPAC Name |
N-(6-methoxyquinolin-8-yl)-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c1-8-13(21-18-17-8)14(19)16-11-7-10(20-2)6-9-4-3-5-15-12(9)11/h3-7H,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULPWPVZYNMDGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=C3C(=CC(=C2)OC)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]norleucine](/img/structure/B2727029.png)
![N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2727030.png)
![4-(5,6-Dimethylpyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2727031.png)
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2727032.png)
![4-chloro-5-(4-phenoxyphenyl)-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2727035.png)
![2-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1,3-thiazole-4-carboxamide](/img/structure/B2727036.png)
![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide](/img/structure/B2727038.png)




![Benzo[d][1,3]dioxol-5-yl(3-(methylsulfonyl)pyrrolidin-1-yl)methanone](/img/structure/B2727046.png)

![N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2727051.png)